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Compound of Interest

Compound Name: Azosemide

Cat. No.: B1666452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for

Azosemide, a potent loop diuretic. The information is compiled from various scientific sources,

including patents and chemical databases, to offer a comprehensive resource for researchers

and professionals in drug development.

Chemical Profile of Azosemide
Property Value Reference

IUPAC Name

2-chloro-5-(1H-tetrazol-5-yl)-

N4-(thiophen-2-

ylmethyl)benzenesulfonamide

[1]

CAS Number 27589-33-9 [1]

Molecular Formula C₁₂H₁₁ClN₆O₂S₂ [1]

Molecular Weight 370.83 g/mol [1]

Melting Point 219.5 °C [1]

Appearance Solid [1]
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The primary synthetic route for Azosemide, as outlined in the literature, commences with 2,4-

dichloro-5-sulfamoylbenzoic acid. This multi-step process involves chlorination, amination,

dehydration to a nitrile, cyclization to a tetrazole, and a final nucleophilic substitution.

2,4-dichloro-5-sulfamoylbenzoic acid 2,4-dichloro-5-sulfamoylbenzoyl chloride Chlorination 2,4-dichloro-5-sulfamoylbenzamide Amination 2,4-dichloro-5-cyanobenzenesulfonamide Dehydration 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole Cyclization Azosemide

 Nucleophilic
Substitution 
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Figure 1: Primary synthetic pathway of Azosemide.

Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride

The synthesis begins with the chlorination of 2,4-dichloro-5-sulfamoylbenzoic acid. This is a

standard conversion of a carboxylic acid to an acyl chloride.

Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as

thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like

toluene.[2][3]

General Procedure: To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid in toluene,

thionyl chloride is added. The mixture is heated to reflux until the reaction is complete, which

can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent

are then removed under reduced pressure to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl

chloride.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzamide

The resulting acyl chloride is then converted to the corresponding amide.

Reaction: 2,4-dichloro-5-sulfamoylbenzoyl chloride is reacted with aqueous ammonia.[4]

General Procedure: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a

suitable solvent and slowly added to a cooled, concentrated solution of aqueous ammonia.
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The reaction is typically exothermic and requires temperature control. The resulting

precipitate, 2,4-dichloro-5-sulfamoylbenzamide, is collected by filtration, washed with water,

and dried.

Step 3: Synthesis of 2,4-dichloro-5-cyanobenzenesulfonamide

The next step involves the dehydration of the primary amide to a nitrile.

Reaction: 2,4-dichloro-5-sulfamoylbenzamide is treated with a dehydrating agent like

phosphorus oxychloride (POCl₃).[4]

General Procedure: 2,4-dichloro-5-sulfamoylbenzamide is suspended in phosphorus

oxychloride and the mixture is heated to reflux for several hours.[4] After completion of the

reaction, the excess phosphorus oxychloride is removed by distillation under reduced

pressure. The residue is then carefully quenched with cold water, leading to the precipitation

of 2,4-dichloro-5-cyanobenzenesulfonamide. The solid is filtered, washed with water, and

dried. A reported yield for this step is 93.7%.[4]

Step 4: Synthesis of 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole

The nitrile is then converted to a tetrazole ring through a cyclization reaction.

Reaction: 2,4-dichloro-5-cyanobenzenesulfonamide reacts with an azide source, typically

sodium azide (NaN₃), in the presence of a catalyst.[5]

General Procedure: The 2,4-dichloro-5-cyanobenzenesulfonamide is dissolved in a polar

aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide and a catalyst, such

as ammonium chloride or a Lewis acid, are added, and the mixture is heated. The reaction

progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole

product. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of Azosemide (Nucleophilic Substitution)

The final step is a nucleophilic aromatic substitution reaction to introduce the 2-thenylamine

side chain.
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Reaction: 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole is reacted with 2-thenylamine in

the presence of a base.[4]

General Procedure: The tetrazole intermediate is dissolved in a suitable solvent, and a base

(e.g., triethylamine or potassium carbonate) is added, followed by the addition of 2-

thenylamine. The reaction mixture is heated to drive the substitution. The progress of the

reaction is monitored by TLC. After completion, the reaction mixture is worked up by adding

water and acidifying to precipitate the crude Azosemide.

Alternative Synthetic Route
An alternative synthesis for a key intermediate, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-

tetrazole, starts from 4-chloro-2-aminobenzonitrile. This pathway involves the formation of the

tetrazole ring first, followed by modifications to the benzene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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